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Compound of Interest

Compound Name:
[4-(Butylsulfanyl)phenyl]

(phenyl)methanone

CAS No.: 73242-21-4

Cat. No.: B15082162

Get Quote

CAS No: 73242-21-4 Synonyms: 4-(Butylthio)benzophenone, methanone Content Type:

Publish Comparison Guide

Executive Summary
This guide provides a technical analysis of the infrared (IR) spectrum of 4-

(Butylsulfanyl)phenylmethanone, a specialized benzophenone derivative used primarily as a

photoinitiator and intermediate in organic synthesis. Unlike standard benzophenone, the

incorporation of a 4-butylsulfanyl (butylthio) group introduces distinct aliphatic and heteroatom

vibrational modes that are critical for quality control (QC) and structural verification.

This document compares the spectral "fingerprint" of this molecule against its primary structural

analogs—Benzophenone (the parent scaffold) and 4-(Methylthio)benzophenone—to provide

researchers with a robust protocol for positive identification.
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To ensure reproducible data, the following sampling protocols are recommended based on the

physicochemical properties of the butyl-substituted derivative (likely a viscous oil or low-melting

solid due to the flexible butyl chain disrupting crystal packing).

Sample Preparation
Technique Protocol Applicability

ATR-FTIR (Preferred)

Apply neat sample to a

Diamond or ZnSe crystal.

Ensure full contact by applying

pressure.

Best for oils/liquids/pastes.

Rapid, non-destructive.

Transmission (KBr)
Mix 1-2 mg of sample with 200

mg KBr; press into a pellet.

Best for solids if higher

resolution of weak bands (C-S)

is required.

Solution Cell
Dissolve in CCl₄ or CS₂ (0.1

mm path length).

Used only if precise

quantitative analysis of

extinction coefficients is

needed.

Instrumental Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

Detector: DTGS (Standard) or MCT (High sensitivity for trace analysis).

Spectral Analysis: The Core Profile
The IR spectrum of 4-(Butylsulfanyl)phenylmethanone is defined by the interplay between the

aromatic benzophenone core and the electron-donating sulfide chain.

Functional Group Assignments
The following table details the critical diagnostic bands.
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Frequency Region
(cm⁻¹)

Functional Group Vibrational Mode Diagnostic Value

3050 – 3100 Aromatic Ring
C-H Stretching (

)

Common to all

benzophenones.

2850 – 2960 Butyl Chain
C-H Stretching (

)

High. Distinguishes

from unsubstituted

Benzophenone.

1650 – 1665 Ketone C=O Stretching

Critical. Conjugation

with two aromatic

rings lowers frequency

(vs. 1715 cm⁻¹

standard).

1580 – 1600 Aromatic Ring C=C Ring Stretching Confirms aromaticity.

1460, 1375 Butyl Chain CH₂ / CH₃ Bending
Confirms alkyl chain

presence.

1000 – 1300 C-CO-C
C-C

Stretching/Bending

Skeletal vibrations of

the ketone bridge.

800 – 850 Para-Substitution
C-H Out-of-Plane

(oop)

High. Indicates 1,4-

substitution on one

ring.

690 – 710 Mono-Substitution
C-H Out-of-Plane

(oop)

Indicates the

unsubstituted phenyl

ring.

600 – 700 Sulfide C-S Stretching

Moderate. Weak

band, often obscured,

but confirms sulfur

presence.
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The following flowchart illustrates the decision logic for verifying the structure based on spectral

data.

Unknown Sample Spectrum

Check 1650-1665 cm⁻¹
(Strong C=O?)

Benzophenone Core Confirmed

Yes

Check 2850-2960 cm⁻¹
(Aliphatic C-H?)

Check 800-850 cm⁻¹
(Para-substitution?)

Yes (Butyl Group)

Check 600-700 cm⁻¹
(Weak C-S?)

Yes (1,4-Subst)

Identity Confirmed:
4-(Butylsulfanyl)phenylmethanone

Consistent

Click to download full resolution via product page

Figure 1: Step-by-step spectral verification logic for 4-(Butylsulfanyl)phenylmethanone.
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Comparative Analysis: Alternatives & Analogs
In drug development and materials science, distinguishing the specific alkyl-thio derivative is

crucial for patent protection and solubility tuning.

Comparison with Structural Alternatives
This section contrasts the target molecule with its closest relatives.

Feature
4-

(Butylsulfanyl)phenyl

methanone (Target)

Benzophenone

(Parent)

4-

(Methylthio)benzoph

enone (Analog)

Aliphatic C-H (2800-

3000)

Strong/Distinct.

Multiple bands (CH₃,

CH₂).

Absent. Only aromatic

C-H (>3000).

Weak. Simple pattern

(CH₃ only).

Fingerprint Region
Para-subst (800-850)

+ Mono-subst (700).

Mono-subst only (690,

740).

Similar Para/Mono

pattern.

C=O Position

~1655 cm⁻¹ (Slight

bathochromic shift

due to S-donation).

~1660 cm⁻¹ ~1655 cm⁻¹

Physical State
Likely Oil/Low-melt

Solid.
Solid (mp 48°C). Solid (mp ~75-80°C).

Solubility

High in non-polar

solvents

(Hexane/Toluene).

Moderate.
Lower in non-polar

solvents.

Orthogonal Validation (Why use IR?)
While IR is excellent for functional group ID, it has limitations compared to other techniques.

vs. Raman Spectroscopy:

Raman Advantage: The C-S stretch and S-S (if disulfide impurities exist) are much

stronger and easier to see in Raman than in IR.
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IR Advantage: IR is superior for quantifying the Carbonyl (C=O) environment and detecting

oxidation byproducts (e.g., sulfoxides/sulfones which show strong bands at

1050/1150/1300 cm⁻¹).

vs. NMR (¹H):

NMR is required to definitively size the butyl chain (multiplets at 0.9, 1.4, 1.6, 2.9 ppm). IR

can only confirm "Aliphatic Chain Present."

References
Sigma-Aldrich.methanone Product Detail (AldrichCPR). Retrieved from .

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR band
assignments).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and
Charts. John Wiley & Sons.

NIST Chemistry WebBook.Benzophenone IR Spectrum. Retrieved from . (Used for

comparative baseline).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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